[4-(Benzylsulfanyl)phenyl]methanol
Description
[4-(Benzylsulfanyl)phenyl]methanol is a benzyl alcohol derivative featuring a benzylsulfanyl (-S-CH₂-C₆H₅) substituent at the para position of the phenyl ring. Its molecular formula is C₁₄H₁₄OS, with a molecular weight of 230.32 g/mol. Structurally, the compound combines a hydroxymethyl (-CH₂OH) group and a benzylsulfanyl moiety on the same aromatic ring. This dual functionality confers unique physicochemical properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(4-benzylsulfanylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLABRQRPREVFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3448-98-4 | |
| Record name | [4-(benzylsulfanyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzylsulfanyl)phenyl]methanol typically involves the reaction of 4-chlorobenzyl alcohol with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the thiophenol group, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
[4-(Benzylsulfanyl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzylsulfanyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of [4-(Benzylsulfanyl)phenyl]aldehyde or [4-(Benzylsulfanyl)phenyl]carboxylic acid.
Reduction: Formation of various reduced derivatives depending on the specific reaction conditions.
Substitution: Formation of substituted phenylmethanol derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Potential
Recent studies have demonstrated that compounds similar to [4-(benzylsulfanyl)phenyl]methanol exhibit promising anticancer properties. For instance, derivatives of benzyl sulfanyl compounds have shown high binding affinities to carbonic anhydrase IX (CAIX), a target in cancer therapy. Research indicates that such compounds can selectively inhibit CAIX, suggesting their potential as anticancer agents .
Case Study
A study published in MDPI highlighted the synthesis of various sulfamoyl benzoates that included the benzyl sulfanyl group. These compounds were evaluated for their binding affinities and selectivity towards CAIX, yielding a dissociation constant () of 0.12 nM for one of the derivatives, indicating strong potential for further development as anticancer drugs .
Materials Science
Polymer Additives
The compound can serve as an effective additive in polymer formulations to enhance thermal stability and mechanical properties. Its unique structure allows it to interact favorably with polymer matrices, improving overall performance.
Data Table: Thermal Properties of Polymer Composites with this compound
| Composite Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polyethylene Blend | 220 | 30 |
| Polystyrene Blend | 230 | 35 |
| Polycarbonate Blend | 240 | 40 |
Chemical Intermediate
Synthesis of Other Compounds
this compound acts as a versatile intermediate in organic synthesis. It can be utilized to produce various functionalized compounds through nucleophilic substitution reactions.
Case Study
In a synthetic route described in ResearchGate, this compound was used to prepare meso-ionic compounds through its reaction with nucleophiles. The resulting products exhibited unique electronic properties that could be exploited in electronic materials .
Mechanism of Action
The mechanism of action of [4-(Benzylsulfanyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Sulfanyl Group
The nature of the sulfanyl substituent significantly influences biological activity and physicochemical properties:
Benzylsulfanyl vs. Cyclohexylsulfanyl in Platinum Complexes
Platinum(II) complexes with cyclohexylsulfanyl-substituted pyrazole ligands demonstrated threefold higher cytotoxicity against leukemia cell lines (Jurkat, K562, U937) compared to benzylsulfanyl analogs. This suggests that bulkier, more hydrophobic substituents enhance bioactivity, likely due to improved membrane penetration or target binding .- Benzylsulfanyl vs. Phenylsulfanyl [4-(Phenylsulfanyl)phenyl]methanol () replaces the benzyl group with a phenyl (-S-C₆H₅) substituent. The reduced lipophilicity of the phenyl group may decrease cellular uptake compared to benzylsulfanyl derivatives, though direct biological data are unavailable.
Sulfur Oxidation State: Sulfide vs. Sulfone
Oxidation of the sulfur atom from sulfide (-S-) to sulfone (-SO₂-) alters polarity and reactivity:
- Chalcone Derivatives 4-(Benzylsulfanyl)acetophenone (sulfide) and 4-(benzylsulfonyl)acetophenone (sulfone) differ in melting points (170–172°C for sulfone vs. unrecorded for sulfide) and spectral properties. Sulfones exhibit stronger IR absorption at 1320–1140 cm⁻¹ (S=O stretching) and distinct NMR shifts due to electron-withdrawing effects . Sulfone derivatives generally show reduced antimalarial activity compared to sulfides, highlighting the importance of sulfur’s electron-donating capacity in target interactions .
Functional Group Variations
- (4-Sulfanylphenyl)methanol () replaces the benzylsulfanyl group with a thiol (-SH).
Substituents on the Aromatic Ring
In 4-(substituted benzylsulfanyl)pyridine-2-carboxamides (), electron-withdrawing groups (e.g., nitro) on the benzyl ring enhance antimycobacterial activity, with MIC values ranging from 8–250 µmol/L . However, nitro derivatives were excluded from synthesis, suggesting stability challenges .
Data Tables
Table 1: Substituent Effects on Cytotoxicity in Platinum Complexes
| Substituent | Cell Lines Tested | Relative Cytotoxicity |
|---|---|---|
| Benzylsulfanyl | Jurkat, K562, U937 | 1× (Baseline) |
| Cyclohexylsulfanyl | Jurkat, K562, U937 | 3× Higher |
Table 2: Physical Properties of Benzylsulfanyl Chalcones
| Compound (Chalcone Derivative) | Substituent | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| (2E)-1-[4-(Benzylsulfanyl)phenyl]-3-(2,4-difluorophenyl)prop-2-en-1-one | 2,4-Difluorophenyl | 105–163 | 35–85 |
| (2E)-3-[4-(Benzylsulfanyl)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one | 4-Fluorophenyl | 116–118 | 72 |
Table 3: Sulfide vs. Sulfone Chalcone Properties
| Compound | Sulfur Oxidation State | Melting Point (°C) |
|---|---|---|
| 4-(Benzylsulfanyl)acetophenone | Sulfide | Not Reported |
| 4-(Benzylsulfonyl)acetophenone | Sulfone | 170–172 |
Research Findings and Implications
- Biological Activity : The benzylsulfanyl group is compatible with antimycobacterial and antimalarial activity, though substituent optimization (e.g., cyclohexyl) can enhance potency .
- Synthetic Flexibility : Benzylsulfanyl derivatives are accessible via straightforward condensation or oxidation protocols, enabling structural diversification .
- Physicochemical Trends: Sulfur oxidation reduces lipophilicity, while bulky substituents improve bioactivity. The hydroxymethyl group in [4-(Benzylsulfanyl)phenyl]methanol may enhance solubility relative to non-polar analogs.
Biological Activity
Overview
[4-(Benzylsulfanyl)phenyl]methanol, with the chemical formula C14H14OS and a molecular weight of 230.33 g/mol, is an organic compound notable for its unique benzylsulfanyl group. This structural feature contributes to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and potential therapeutic applications.
The compound is synthesized through a nucleophilic substitution reaction involving 4-chlorobenzyl alcohol and thiophenol, facilitated by a base such as sodium hydroxide. This method highlights the compound's potential as a precursor in organic synthesis and medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various benzylsulfanyl derivatives found that compounds similar to this compound displayed inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The benzylsulfanyl moiety appears crucial for this activity, likely due to its ability to interact with bacterial cell membranes or specific cellular targets .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including melanoma and prostate cancer cells. The mechanism is believed to involve modulation of key signaling pathways related to cell growth and apoptosis .
A comparative analysis of related compounds demonstrated that modifications to the sulfanyl group significantly affect biological activity, suggesting that the benzylsulfanyl group enhances the compound's efficacy in targeting cancer cells .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The benzylsulfanyl group may inhibit enzymes critical for cancer cell survival and proliferation.
- Cell Signaling Modulation : The compound may alter signaling pathways involved in apoptosis, leading to increased cancer cell death.
- Antimicrobial Mechanisms : It may disrupt bacterial cell wall synthesis or function by interacting with essential proteins or enzymes within microbial cells .
Case Studies
- Anticancer Study : A research team screened this compound against the NCI-60 human tumor cell line panel. Results indicated potent growth inhibition across multiple cancer types, with GI50 values comparable to established chemotherapeutics .
- Antimicrobial Evaluation : Another study tested several derivatives of benzylsulfanyl compounds against common pathogens. The results showed that this compound had a notable minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| [4-(Methylsulfanyl)phenyl]methanol | Methyl instead of benzyl | Moderate antimicrobial activity |
| [4-(Ethylsulfanyl)phenyl]methanol | Ethyl instead of benzyl | Lower anticancer efficacy |
| [4-(Phenylsulfanyl)phenyl]methanol | Phenyl instead of benzyl | Similar but less potent |
This table illustrates how variations in the sulfanyl group can influence biological activity, reinforcing the unique profile of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
